molecular formula C11H25O3P B1606058 Dibutyl propylphosphonate CAS No. 4628-12-0

Dibutyl propylphosphonate

Cat. No. B1606058
CAS RN: 4628-12-0
M. Wt: 236.29 g/mol
InChI Key: XCUMIEFHVASVMQ-UHFFFAOYSA-N
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Description

Dibutyl propylphosphonate is a chemical compound with the molecular formula C11H25O3P . It has a molecular mass of 236.29 .


Molecular Structure Analysis

The molecular structure of Dibutyl propylphosphonate is represented by the SMILES notation P(OCCCC)(OCCCC)(CCC)=O . This indicates that the phosphorus atom is bonded to two butoxy groups and a propyl group .


Physical And Chemical Properties Analysis

Dibutyl propylphosphonate has a boiling point of 133-137 °C at a pressure of 10 Torr . Its density is 0.9598 g/cm³ at a temperature of 20 °C .

Scientific Research Applications

Bisphosphonate Activity in Cancer Treatment

Bisphosphonates, including compounds like dibutyl propylphosphonate, are primarily used in preserving and improving bone health in patients with cancer. They demonstrate potential anticancer activity, affecting both bone and non-bone cells. Their structure-function correlations and molecular mechanisms, particularly involving nitrogen-containing bisphosphonates and their interaction with enzymes like farnesyl pyrophosphate synthase, are crucial. These interactions lead to cytotoxic effects and may influence cell proliferation, invasion, immune function modulation, and suppression of tumor-mediated angiogenesis (Green & Clézardin, 2010).

Applications in Metal Extraction

Dibutyl propylphosphonate is used in the extraction of metals like gold (Au), palladium (Pd), and platinum (Pt) from acidic media. Its effectiveness and selectivity in extracting these metals have been extensively studied, showing significant efficiency and providing a crucial tool in the field of solvent extraction and metallurgy (Ma, Wang, & Jin, 1988).

Antimalarial Applications

In the realm of antimalarial research, analogs of dibutyl propylphosphonate have been synthesized and evaluated for their efficacy against Plasmodium falciparum. These analogs have demonstrated higher potency in both in vitro and in vivo models compared to reference compounds, suggesting potential applications in malaria treatment (Verbrugghen, Cos, Maes, & van Calenbergh, 2010).

Bisphosphonates in Bone Disease Treatment

Dibutyl propylphosphonate, as a type of bisphosphonate, is involved in treating metabolic bone diseases. It exhibits high affinity for calcium ions, targeting bone mineral and internalizing in bone-resorbing osteoclasts. This leads to the inhibition of osteoclast function, making it a crucial compound in managing conditions like tumor-associated osteolysis, hypercalcemia, and other bone-related diseases (Roelofs, Thompson, Gordon, & Rogers, 2006).

Additional Insights

  • Bisphosphonates have been explored for potential applications in orthodontics, especially in enhancing tooth anchorage or retention during treatment (Igarashi, Mitani, Adachi, & Shinoda, 1994).
  • Research into the molecular mechanisms of bisphosphonates, including nitrogen-containing types, has revealed their role in inhibiting protein prenylation, leading to effects on osteoclast apoptosis and bone resorption (Luckman, Hughes, Coxon, Russell, & Rogers, 1998).

properties

IUPAC Name

1-[butoxy(propyl)phosphoryl]oxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUMIEFHVASVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196782
Record name Phosphonic acid, propyl-, dibutyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID70196782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl propylphosphonate

CAS RN

4628-12-0
Record name Dibutyl propylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4628-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, propyl-, dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl propylphosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222698
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, propyl-, dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl propylphosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C724UGU5SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Pal Anagoni, A Kauser, G Maity… - Journal of separation …, 2018 - Wiley Online Library
… that the alkyl phosphonic acids (1–3) and TDGA were converted to their corresponding butyl esters, dibutyl methylphosphonate, dibutyl ethylphosphonate, dibutyl propylphosphonate, …
JP Berry - 1963 - search.proquest.com
… Dibutyl propylphosphonate was obtained in yields of 73-76%, …
Number of citations: 2 search.proquest.com

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